molecular formula C42H40Cl2N8O3S2 B569111 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione CAS No. 1303996-68-0

5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione

Cat. No. B569111
CAS RN: 1303996-68-0
M. Wt: 839.855
InChI Key: JXXKGHVYXULCTC-UHFFFAOYSA-N
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Description

5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione, also known as 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione, is a useful research compound. Its molecular formula is C42H40Cl2N8O3S2 and its molecular weight is 839.855. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

A study by Rybka et al. (2017) delves into the synthesis of a new series of pyrrolidine-2,5-dione derivatives, potentially acting as anticonvulsant agents. This research highlights the initial pharmacological screening using acute models of seizures in mice, pointing towards a promising compound with a more beneficial protective index compared to well-known antiepileptic drugs. The study also evaluates the lipophilicity of these compounds, shedding light on their pharmacokinetic properties ChemMedChem.

Neuropharmacological Effects

Ishibashi et al. (1996) investigated SM-9018, a potential atypical antipsychotic with high affinity for 5-HT2, dopamine D2, and 5-HT1A receptors. The study contrasts the effects of SM-9018 and haloperidol on striatal c-fos mRNA expression in rats, suggesting that SM-9018 is weaker than haloperidol in inducing striatal c-fos mRNA expression, which may contribute to its atypical antipsychotic profile European Journal of Pharmacology.

Antidepressant-like Effects

Pandey et al. (2010) explored the antidepressant-like effect of BIP-1, a compound with affinity to 5-HT(2A) receptors, in rodent behavioral tests. The study concludes that 5-HT(2A) receptor antagonism is a principal mechanism behind the antidepressant-like effects of BIP-1, proposing the combination of 5-HT(2A) receptor antagonists and tricyclic antidepressants as a strategy for early-onset antidepressant action Pharmacology Biochemistry and Behavior.

Cardiovascular Effects

Francesco's research (1994) focuses on the cardiovascular effects of 5-HT1A receptor agonists, suggesting that these compounds induce a 5-HT1A receptor-mediated fall in blood pressure, while changes in heart rate and the '5-HT syndrome' may be mediated by α1-adrenoceptors European Journal of Pharmacology.

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-3-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-2-oxo-1,3-dihydroindol-3-yl]-6-chloro-3-hydroxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40Cl2N8O3S2/c43-31-23-33-29(21-25(31)9-11-49-13-17-51(18-14-49)38-27-5-1-3-7-35(27)56-47-38)37(40(53)45-33)42(55)30-22-26(32(44)24-34(30)46-41(42)54)10-12-50-15-19-52(20-16-50)39-28-6-2-4-8-36(28)57-48-39/h1-8,21-24,37,55H,9-20H2,(H,45,53)(H,46,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXKGHVYXULCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4(C5=C(C=C(C(=C5)CCN6CCN(CC6)C7=NSC8=CC=CC=C87)Cl)NC4=O)O)C9=NSC1=CC=CC=C19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40Cl2N8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione

CAS RN

1303996-68-0
Record name 5,5'-Bis(2-(4-(benzo(d)isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303996680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-BIS(2-(4-(BENZO(D)ISOTHIAZOL-3-YL)PIPERAZIN-1-YL)ETHYL)-6,6'-DICHLORO-3-HYDROXY-(3,3'-BIINDOLINE)-2,2'-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81DVJ4GWP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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